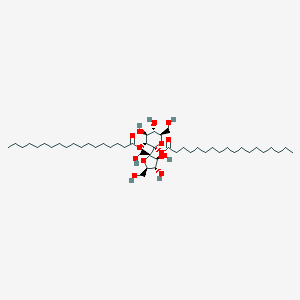

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate is a surfactant-based permeation enhancer used to increase mannitol permeability in excised rat colonic mucosae .

Molecular Structure Analysis

The molecular formula of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate is C30H56O12 . The structure contains a total of 152 bonds, including 62 non-H bonds, 2 multiple bonds, 40 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 six-membered ring, 2 esters (aliphatic), 7 hydroxyl groups, 3 primary alcohols, 4 secondary alcohols, 2 ethers (aliphatic), and 1 .Scientific Research Applications

Enzymatic Synthesis

The compound has been used in the enzymatic synthesis of β-d-fructofuranosyl α-d-glucopyranosyl- (1→2)-α-d-glucopyranoside using Escherichia coli glycoside phosphorylase YcjT . This sugar was synthesized from sucrose and maltose using YcjT and maltose phosphorylase .

Probiotic Growth Promotion

The synthesized sugar promoted the growth of the probiotic Bifidobacterium breve . This suggests that the compound could be used in the development of functional foods and dietary supplements that support gut health.

Glycoside Phosphorylase Research

The compound has been used in research on glycoside phosphorylases, enzymes that catalyze the phosphorolysis of oligosaccharides and polysaccharides . This research could lead to new methods for the production of oligosaccharides and polysaccharides in vitro .

Surfactant-Based Permeation Enhancer

Alpha-D-Glucopyranoside-β-D-fructofuranosyl octadecanoate, a related compound, is a surfactant-based permeation enhancer used to increase mannitol permeability in excised rat colonic mucosae . This suggests potential applications in drug delivery and absorption enhancement.

Chemical Synthesis and Characterization

Alpha-D-Glucopyranoside and Beta-D-Fructofuranosyl derivatives have been synthesized and characterized in various studies. This research contributes to our understanding of the chemical properties of these compounds and their potential applications.

Crystal Structure Analysis

The compound has been used in the crystal structure analysis of β-D-galactopyranosyl-(1→6)-β-D-fructofuranosyl-(2↔1)-2-acetamido-2-deoxy-α-D-glucopyranoside . This research provides valuable insights into the structural properties of these types of oligosaccharides .

Mechanism of Action

Target of Action

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate is a type of carbohydrate

Mode of Action

As a carbohydrate, it may participate in various biological processes, including energy production, cellular communication, and molecular recognition events .

Result of Action

As a carbohydrate, it may be involved in various biological processes, but the exact effects would depend on the specific context and environment .

Action Environment

The action, efficacy, and stability of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate can be influenced by various environmental factors. For instance, the compound is generally stable under 120℃, but it decomposes at temperatures above 145℃ . Furthermore, it can be hydrolyzed under acidic or alkaline conditions to produce sucrose and fatty acids .

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate involves the coupling of octadecanoic acid with a protected form of alpha-D-glucose and beta-D-fructose followed by deprotection to afford the desired compound.", "Starting Materials": [ "Octadecanoic acid", "Alpha-D-glucose (protected form)", "Beta-D-fructose (protected form)" ], "Reaction": [ "Activation of octadecanoic acid with a coupling reagent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS)", "Addition of the activated octadecanoic acid to the protected alpha-D-glucose and beta-D-fructose in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP)", "Removal of the protecting groups using an acidic or basic hydrolysis step to yield alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate" ] } | |

CAS RN |

27195-16-0 |

Product Name |

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate |

Molecular Formula |

C48H90O13 |

Molecular Weight |

875.2 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-4,5-dihydroxy-6-(hydroxymethyl)-2-octadecanoyloxyoxan-3-yl] octadecanoate |

InChI |

InChI=1S/C48H90O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(52)58-46-44(56)42(54)38(35-49)60-48(46,47(37-51)45(57)43(55)39(36-50)59-47)61-41(53)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39,42-46,49-51,54-57H,3-37H2,1-2H3/t38-,39-,42-,43-,44+,45+,46-,47+,48+/m1/s1 |

InChI Key |

MZNXRHOLDWQYRX-CBKJUIDTSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@]1([C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)OC(=O)CCCCCCCCCCCCCCCCC)CO)O)O |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1(C2(C(C(C(O2)CO)O)O)CO)OC(=O)CCCCCCCCCCCCCCCCC)CO)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1(C2(C(C(C(O2)CO)O)O)CO)OC(=O)CCCCCCCCCCCCCCCCC)CO)O)O |

Other CAS RN |

27195-16-0 |

synonyms |

Crodesta F-10 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.